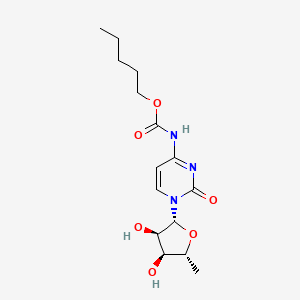

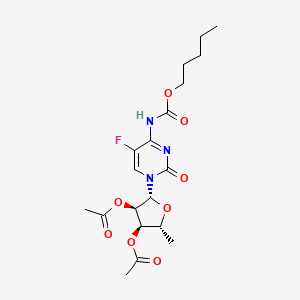

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin

Overview

Description

3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin is a USP Pharmaceutical Analytical Impurity (PAI). PAIs are a product line of impurities suitable for research and analytical purposes, which help to ensure the quality and safety of medicines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin are not explicitly detailed in the available resources .Scientific Research Applications

Pharmaceutical Quality Control

Azithromycin Impurity G is used in pharmaceutical quality control to ensure the purity and safety of azithromycin formulations. By identifying and quantifying impurities like Impurity G, manufacturers can adhere to regulatory standards and ensure that the final product is safe for consumption. High-performance liquid chromatography (HPLC) is commonly employed for this purpose .

Analytical Method Development

Researchers utilize Azithromycin Impurity G to develop and validate analytical methods for detecting and quantifying impurities in azithromycin. These methods are crucial for maintaining the consistency and reliability of pharmaceutical products. Techniques such as reverse-phase HPLC are often optimized using Impurity G as a reference .

Pharmacokinetic Studies

In pharmacokinetic studies, Azithromycin Impurity G can be used as a marker to study the metabolism and degradation pathways of azithromycin in the body. Understanding how impurities form and behave can help in designing better drug formulations and improving therapeutic efficacy .

Toxicological Assessments

Toxicological studies often include impurities like Azithromycin Impurity G to evaluate their potential effects on human health. These assessments help in determining the safety margins and acceptable limits of impurities in pharmaceutical products. Such studies are essential for regulatory submissions and approvals .

Stability Testing

Azithromycin Impurity G is used in stability testing to monitor the degradation of azithromycin over time under various environmental conditions. This helps in determining the shelf life and storage conditions of the drug. Stability studies ensure that the drug remains effective and safe throughout its intended shelf life .

Comparative Studies

Researchers conduct comparative studies using Azithromycin Impurity G to compare different batches of azithromycin. This helps in identifying variations in the manufacturing process and ensuring batch-to-batch consistency. Such studies are vital for maintaining high-quality standards in pharmaceutical production .

Regulatory Compliance

Impurities like Azithromycin Impurity G are critical for regulatory compliance. Regulatory agencies require detailed information about the impurities present in pharmaceutical products. By studying and documenting these impurities, manufacturers can meet the stringent requirements set by agencies like the FDA and EMA .

Reference Standard

Azithromycin Impurity G serves as a reference standard in various analytical procedures. It is used to calibrate instruments and validate methods, ensuring accurate and reliable results in the analysis of azithromycin and its related substances .

Safety And Hazards

As a Pharmaceutical Analytical Impurity (PAI), 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin is intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities . It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

properties

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3/t25-,26-,27+,28-,29-,30+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZSFKCLSYSRGC-XOZZEHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210128 | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

CAS RN |

612069-31-5 | |

| Record name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-DEMETHYL-3'-N-((4-METHYLPHENYL)SULFONYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34G5B9N3QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)